Riodoxol
Description
Significance of Extensive Iodination in Aromatic Systems for Research Endeavors
Extensive iodination of aromatic systems, as seen in 2,4,6-Triiodoresorcinol, imparts several key features that are of significant interest in chemical research. The presence of multiple iodine atoms on an aromatic ring dramatically increases the molecule's molecular weight and alters its electronic properties. Iodine is an excellent leaving group in various chemical reactions, particularly in transition metal-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon and carbon-heteroatom bonds. nih.gov This makes polyiodinated aromatics valuable as synthetic intermediates or building blocks for the construction of more complex molecules. nih.govotavachemicals.com
Furthermore, the introduction of iodine atoms can lead to the development of materials with specific properties. For instance, iodinated compounds have been explored for their potential use as X-ray contrast agents due to the high electron density of iodine. google.com The triiodinated aromatic core is a common feature in many radiopaque agents, providing an enhanced contrast effect. google.com Additionally, the high degree of halogenation can influence intermolecular interactions, which is relevant in the design of liquid crystals and other advanced materials. researchgate.net The study of extensively iodinated compounds like 2,4,6-Triiodoresorcinol provides insights into the effects of heavy atoms on molecular structure, reactivity, and material properties.
Historical Perspectives of Resorcinol (B1680541) Iodination Methodologies
The synthesis of iodinated phenols has been a subject of study for a considerable time, with various methods developed for their preparation. The first preparation of resorcinol itself was reported in 1864. wikipedia.org The iodination of phenols, including resorcinol, is typically achieved through electrophilic aromatic substitution. vaia.com In this type of reaction, an electrophilic iodine species attacks the electron-rich aromatic ring. vaia.com
Historically, methods for iodinating aromatic compounds have involved reagents like molecular iodine (I₂) in the presence of an oxidizing agent. nih.gov For instance, a common approach for the polyiodination of 3,5-disubstituted phenols involves using molecular iodine activated by an oxidizing agent like iodic acid in an aqueous medium. google.com Other historical methods for synthesizing halogenated phenols include the diazotization of an aminophenol followed by a Sandmeyer-type reaction. nih.govwikipedia.org Over the years, research has focused on developing more efficient and regioselective iodination methods. For example, the use of N-iodoamides in the presence of acid catalysts has been explored for the iodination of activated aromatic systems. journals.co.za The development of an HPLC method for the determination of 2,4,6-triiodoresorcinol highlights the need for analytical techniques to monitor such reactions and their products. researchgate.netepa.gov
Overview of Key Research Domains for 2,4,6-Triiodoresorcinol
2,4,6-Triiodoresorcinol is a compound with applications in several key research domains, primarily stemming from its chemical properties as a polyiodinated phenol (B47542).
One significant area is in analytical chemistry , where it can be used as a reagent. cymitquimica.com It has also been identified as an intermediate or side-product in the synthesis of other compounds, such as the food colorant FD&C Red No. 3 (erythrosine), necessitating analytical methods for its detection and quantification. researchgate.net
In organic synthesis , 2,4,6-Triiodoresorcinol serves as a valuable building block. cymitquimica.comchemicalbook.com The three iodine atoms can act as leaving groups in various cross-coupling reactions, allowing for the synthesis of complex, highly substituted aromatic compounds that might be difficult to prepare otherwise.
The field of materials science also presents potential applications. Brominated and iodinated resorcinols have been investigated for their use in fire retardants and materials for radiology diagnosis. researchgate.net While direct studies on 2,4,6-Triiodoresorcinol for these specific applications are not widely detailed, the properties of analogous halogenated phenols suggest its potential in developing new materials. researchgate.net
Finally, in medicinal and pharmaceutical chemistry , 2,4,6-Triiodoresorcinol has been noted for its antimicrobial and antifungal properties. cymitquimica.com It is a derivative of resorcinol, a compound known for its use in dermatology. cymitquimica.comchemicalbook.comjmchemsci.com The iodinated derivative, also known as Riodoxol, has been studied for its antiviral activity.
Physicochemical Properties of 2,4,6-Triiodoresorcinol
| Property | Value | Source |
| Molecular Formula | C₆H₃I₃O₂ | cymitquimica.com |
| Molecular Weight | 487.80 g/mol | nih.gov |
| Appearance | Dark brown to black solid | cymitquimica.com |
| Boiling Point | 267.3°C at 760mmHg | |
| Density | 3.198 g/cm³ | |
| Solubility | Generally more soluble in organic solvents than in water. Soluble at 10 mM in DMSO. | cymitquimica.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4,6-triiodobenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3I3O2/c7-2-1-3(8)6(11)4(9)5(2)10/h1,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFZYVWWXHCHIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1I)O)I)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3I3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20173023 | |
| Record name | 2,4,6-Triiodoresorcinol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19403-92-0 | |
| Record name | 2,4,6-Triiodoresorcinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19403-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,4,6-Triiodoresorcinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019403920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,6-Triiodoresorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-triiodobenzene-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 2,4,6-TRIIODORESORCINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RA62C2YQOZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Reaction Pathways of 2,4,6 Triiodoresorcinol
Direct Iodination Approaches to 2,4,6-Triiodoresorcinol
The most common route to 2,4,6-triiodoresorcinol involves the direct iodination of resorcinol (B1680541). This approach leverages the high reactivity of the resorcinol ring towards electrophilic attack.
Electrophilic Aromatic Substitution Mechanisms in Polyiodination of Resorcinol
The formation of 2,4,6-triiodoresorcinol from resorcinol proceeds via an electrophilic aromatic substitution (SEAr) mechanism. researchgate.net Resorcinol, with its two hydroxyl groups at positions 1 and 3, is a highly activated aromatic compound. patsnap.com The hydroxyl groups are electron-donating, increasing the electron density of the benzene (B151609) ring and making it highly susceptible to attack by electrophiles. patsnap.comstackexchange.com
Influence of Reaction Conditions on Regioselectivity and Yield in 2,4,6-Triiodoresorcinol Synthesis
The regioselectivity and yield of the iodination of resorcinol are highly dependent on the reaction conditions. stackexchange.com Slight modifications in parameters such as temperature, solvent, and the nature of the iodinating agent can lead to different product distributions, including mono-, di-, and tri-iodinated resorcinols. stackexchange.comscispace.com For instance, controlling the temperature is crucial; the reaction is often performed at low temperatures (e.g., 0°C) to manage its exothermic nature and improve selectivity. stackexchange.comscispace.com The choice of solvent also plays a significant role, with solvents like ether and aqueous solutions being commonly employed. scispace.com The pH of the reaction medium can also influence the outcome, with some iodination procedures being carried out under slightly basic conditions. scispace.com
Comparative Analysis of Reagents for Direct Iodination
A variety of reagents can be used for the direct iodination of resorcinol, each with its own advantages and disadvantages.
Potassium Iodide/Potassium Iodate (KI/KIO₃): This system, typically used in the presence of an acid like HCl, generates "nascent iodine" in situ. lookchem.com This method has been shown to be effective for the regiospecific 2,4-diiodination of resorcinol and can also lead to the formation of 2,4,6-triiodoresorcinol. lookchem.com The use of stoichiometric amounts of these reagents is a key advantage. lookchem.com
Nascent Iodine: Generated in situ from systems like KI/KIO₃/HCl, nascent iodine is a highly reactive iodinating species. lookchem.com This approach takes advantage of the rapid reaction between the reactive m-hydroxyaryl (resorcinol) and the freshly generated iodine, which can prevent unwanted side reactions. lookchem.com
Hypervalent Iodine Compounds: Reagents such as [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB) and phenyliodine(III) diacetate (PIDA) are powerful oxidants that can be used for the functionalization of phenols. nih.govacs.org While their direct application for the synthesis of 2,4,6-triiodoresorcinol is not extensively detailed in the provided results, they are known to oxidize phenolic compounds. nih.govresearchgate.net For example, the oxidation of resorcinol with HTIB has been studied, though it resulted in a product that could not be electrochemically reduced. nih.govresearchgate.net Hypervalent iodine reagents offer an alternative to heavy metal-based oxidants. nih.govresearchgate.net
The following table provides a comparative overview of these reagents:
| Reagent System | Description | Key Features |
|---|---|---|
| KI/KIO₃ | Generates nascent iodine in situ in the presence of acid. | Allows for stoichiometric control; can be regiospecific. lookchem.com |
| Nascent Iodine | Highly reactive iodine species generated at the moment of reaction. | Rapid reaction with activated rings; can minimize side reactions. lookchem.com |
| Hypervalent Iodine Compounds | Powerful oxidizing agents like HTIB and PIDA. | Metal-free oxidation; high reactivity. nih.govacs.org |
Kinetic Studies and Computational Modeling of Iodination Pathways to 2,4,6-Triiodoresorcinol
Computational modeling is increasingly being used to guide and understand complex chemical syntheses. mit.eduuwlax.edu While specific computational studies on the detailed pathways to 2,4,6-triiodoresorcinol were not found in the search results, this approach could be valuable for predicting reaction outcomes, understanding transition states, and optimizing reaction conditions. umn.edunih.gov Such models can help in elucidating the relative energies of different iodinated intermediates and transition states, thereby providing a deeper understanding of the reaction mechanism and regioselectivity. uwlax.edu
Alternative and Advanced Synthetic Strategies for 2,4,6-Triiodoresorcinol
While direct iodination is the primary route, alternative strategies can offer access to 2,4,6-triiodoresorcinol.
Derivatization from Precursor Iodinated Resorcinols
An alternative pathway to 2,4,6-triiodoresorcinol involves the further iodination of partially iodinated resorcinol precursors. For instance, 2,4-diiodoresorcinol can serve as an intermediate in the synthesis of the tri-iodinated product. lookchem.com NMR analysis of crude diiodination mixtures has shown the presence of both 2,4-diiodoresorcinol and 2,4,6-triiodoresorcinol. lookchem.com This suggests that by adjusting the stoichiometry of the iodinating agent and the reaction conditions, it is possible to drive the reaction towards the fully substituted product starting from a di-iodinated species. This stepwise approach could potentially offer better control over the final product distribution.
Theoretical and Computational Investigations of 2,4,6 Triiodoresorcinol
Electronic Structure and Aromaticity Studies
The electronic nature and aromatic character of 2,4,6-triiodoresorcinol have been the subject of theoretical studies, employing computational methods to elucidate the influence of its substituent groups on the benzene (B151609) ring.
Assessment of Aromaticity Indices (e.g., NICS, HOMA, ASE) for 2,4,6-Triiodoresorcinol
Aromaticity, a cornerstone concept in chemistry, is quantified using various indices that probe different aspects of this property, including geometric, magnetic, and electronic characteristics. mdpi.comnih.govrsc.org
Nucleus-Independent Chemical Shift (NICS): This magnetic criterion is widely used to evaluate aromaticity, where negative values typically indicate aromatic character. nih.govgithub.io
Harmonic Oscillator Model of Aromaticity (HOMA): As a geometry-based index, HOMA assesses the degree of bond length equalization in a ring, with a value of 1 representing the ideal aromatic system of benzene. acs.org
Aromatic Stabilization Energy (ASE): This energetic criterion quantifies the extra stability of a cyclic conjugated system compared to a hypothetical non-aromatic reference compound.
| Aromaticity Index | Basis of Assessment | Indication of Aromaticity |
|---|---|---|
| NICS (Nucleus-Independent Chemical Shift) | Magnetic | Negative values |
| HOMA (Harmonic Oscillator Model of Aromaticity) | Geometric (Bond Lengths) | Values approaching 1 |
| ASE (Aromatic Stabilization Energy) | Energetic | Positive stabilization energy |
Influence of Iodine Substituents on Aromaticity and Electron Distribution in 2,4,6-Triiodoresorcinol
However, the hydroxyl groups on resorcinol (B1680541) are strong activating groups, donating electron density to the ring via a powerful +M effect. stackexchange.comguidechem.com This donation enhances the nucleophilicity of the ring, particularly at the ortho and para positions. stackexchange.com In 2,4,6-triiodoresorcinol, the iodine atoms occupy these activated positions. The interplay between the activating hydroxyl groups and the deactivating but polarizable iodine atoms creates a complex electronic environment. jyu.fiacs.orgresearchgate.net The electron-donating nature of the hydroxyls will influence the ability of the iodine atoms to act as halogen bond donors. jyu.fiacs.orgresearchgate.net
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. numberanalytics.comtaylorandfrancis.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. wikipedia.orgmalayajournal.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. numberanalytics.commalayajournal.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity. numberanalytics.comtaylorandfrancis.comwikipedia.org A smaller gap generally suggests higher reactivity. numberanalytics.comtaylorandfrancis.com For 2,4,6-triiodoresorcinol, the electron-donating hydroxyl groups would be expected to raise the energy of the HOMO, while the electronegative iodine atoms would lower the energy of both the HOMO and LUMO. The precise HOMO-LUMO gap would be determined by the balance of these effects and can be calculated using DFT methods. tandfonline.com
| Orbital | Description | Role in Reactivity |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The molecular orbital of the highest energy that contains electrons. | Electron donor |
| LUMO (Lowest Unoccupied Molecular Orbital) | The molecular orbital with the lowest energy that is devoid of electrons. | Electron acceptor |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. |
Intermolecular Interactions and Crystal Engineering
The solid-state structure of 2,4,6-triiodoresorcinol is governed by a network of non-covalent interactions, with halogen bonding playing a pivotal role in defining its crystalline architecture.
Halogen Bonding in 2,4,6-Triiodoresorcinol Solid-State Architectures
Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. bohrium.commdpi.comnih.gov This interaction has emerged as a significant tool in crystal engineering for the design of supramolecular architectures. bohrium.comacs.orgrsc.org
Supramolecular Isomerism and Polymorphism in 2,4,6-Triiodoresorcinol Crystalline Forms
2,4,6-Triiodoresorcinol (TIR) demonstrates polymorphism, the ability of a compound to exist in more than one crystalline form. cardiff.ac.uk This phenomenon is a manifestation of supramolecular isomerism, where the same molecules assemble into different crystal lattices through varied intermolecular interactions. Research has identified two distinct polymorphs of TIR: an orthorhombic form and a monoclinic form. cardiff.ac.ukresearchgate.net
The formation and structure of these polymorphs are primarily governed by a combination of strong hydrogen bonds and directional halogen bonds. Specifically, the crystal structures are mediated by inter-halogen I···I interactions. researchgate.netresearchgate.netresearchgate.net The monoclinic form is noted to also feature tandem O–H···O hydrogen bonds, which contribute to its unique packing arrangement. researchgate.net
A notable aspect of TIR's crystallography is its isostructurality with 2,4,6-triiodophloroglucinol (TIG). cardiff.ac.ukresearchgate.net Both the orthorhombic (TIR-O) and monoclinic (TIR-M) forms of 2,4,6-Triiodoresorcinol are isostructural with their corresponding TIG counterparts (TIG-O and TIG-M, respectively). cardiff.ac.ukresearchgate.netresearchgate.net This indicates that the molecules in both TIR and TIG polymorphs adopt fundamentally similar packing arrangements, despite the difference in the number of hydroxyl groups on the benzene ring. cardiff.ac.uk The orthorhombic polymorphs of both compounds are structurally similar to 1,3,5-triiodobenzene, while the monoclinic polymorphs resemble the structure of 1,3,5-trifluoro-2,4,6-triiodobenzene. researchgate.netresearchgate.net
The existence of these different crystalline forms highlights the subtle energetic balance between different possible supramolecular synthons, which can be selected or modified during the crystallization process.
Table 1: Crystallographic Data for the Polymorphs of 2,4,6-Triiodoresorcinol This interactive table provides a summary of the crystallographic data for the two known polymorphs of 2,4,6-Triiodoresorcinol. Click on headers to sort.
| Polymorph Name | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
| TIR-O | Orthorhombic | P212121 | Inter-halogen (I···I) interactions | researchgate.net, cardiff.ac.uk |
| TIR-M | Monoclinic | P21/n | Inter-halogen (I···I), Hydrogen (O-H···O) | researchgate.net, cardiff.ac.uk |
Energetic Frameworks and Lattice Dynamics in 2,4,6-Triiodoresorcinol Co-crystals
Based on available scientific literature, there are no specific studies detailing the formation of energetic co-crystals with 2,4,6-Triiodoresorcinol. Likewise, investigations into the lattice dynamics of 2,4,6-Triiodoresorcinol within co-crystal frameworks have not been reported. Research into energetic materials tends to focus on compounds with a high nitrogen and oxygen content, such as CL-20, and while co-crystallization is a known strategy to tune properties, its application to 2,4,6-Triiodoresorcinol has not been documented in the context of energetic materials. researchgate.net
Theoretical Models for Predicting Halogen Bonding Strength and Directionality
The crucial role of inter-iodine interactions in the crystal structures of 2,4,6-Triiodoresorcinol polymorphs is best understood through the theoretical framework of halogen bonding. researchgate.netresearchgate.net A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile.
The primary theoretical model used to explain this phenomenon is the σ-hole concept . This model posits that a region of positive electrostatic potential, the σ-hole, exists on the outermost surface of the halogen atom, directly opposite to the R-X covalent bond (where R is the aromatic ring and X is iodine). researchgate.net This positive region can then interact attractively with a region of negative potential on an adjacent molecule, such as the lone pair of another halogen atom.
The key characteristics of halogen bonds predicted by theoretical models are their strength and directionality:
Strength : The strength of a halogen bond increases with the polarizability of the halogen atom. Therefore, iodine, being the most polarizable of the common halogens, forms the strongest halogen bonds (I > Br > Cl > F). The strength is also enhanced when the halogen is attached to an electron-withdrawing group, such as the aromatic ring in TIR.
Directionality : Halogen bonds are highly directional. The interaction is strongest when the R-X···B angle (where B is the halogen bond acceptor) is close to 180°, aligning the covalent bond, the σ-hole, and the nucleophile. researchgate.net This high degree of directionality makes halogen bonding a powerful and reliable tool in crystal engineering for the construction of robust supramolecular architectures, as seen in the assembly of TIR polymorphs. researchgate.net
Computational methods such as Density Functional Theory (DFT) are employed to calculate and visualize the electrostatic potential surfaces of molecules like 2,4,6-Triiodoresorcinol, allowing for the prediction and analysis of these σ-hole interactions that dictate the crystal packing. researchgate.net
Table 2: Key Parameters in Theoretical Models of Halogen Bonding This interactive table outlines the principal parameters used in computational models to evaluate and predict the nature of halogen bonds. Click on headers to sort.
| Parameter | Description | Significance for 2,4,6-Triiodoresorcinol |
| σ-hole Magnitude | The value of the most positive electrostatic potential on the halogen atom's surface, opposite the C-I bond. | A larger positive value on the iodine atoms indicates a stronger potential for halogen bonding. |
| Halogen Bond Distance | The distance between the iodine atom (donor) and the interacting nucleophile (acceptor). | Shorter distances, typically less than the sum of the van der Waals radii, indicate stronger bonds. |
| Halogen Bond Angle (C-I···B) | The angle formed by the carbon-iodine covalent bond and the iodine-nucleophile halogen bond. | Angles approaching 180° are characteristic of strong, directional halogen bonds, guiding crystal packing. |
| Interaction Energy | The calculated energy of stabilization resulting from the halogen bond formation. | Provides a quantitative measure of the bond's contribution to the overall lattice energy of the crystal. |
Reactivity and Derivatization of 2,4,6 Triiodoresorcinol
Electrophilic Aromatic Substitution on 2,4,6-Triiodoresorcinol
Electrophilic aromatic substitution (SEAr) is a characteristic reaction of benzene (B151609) and its derivatives, involving the replacement of a hydrogen atom with an electrophile. wikipedia.org The reactivity of the aromatic ring towards electrophiles is enhanced by electron-donating groups and diminished by electron-withdrawing groups. makingmolecules.com In 2,4,6-triiodoresorcinol, the activating hydroxyl groups make the ring electron-rich, but all the activated ortho and para positions are already occupied by iodine atoms.
Further halogenation of 2,4,6-triiodoresorcinol is challenging. The positions most activated by the hydroxyl groups (2, 4, and 6) are already substituted. Any further substitution would have to occur at position 5, which is meta to both hydroxyl groups and sterically shielded by the adjacent, large iodine atoms.
The iodination of resorcinol (B1680541) itself is a stepwise process. Depending on the reaction conditions, mono-, di-, and tri-iodinated products can be formed. The synthesis of 2,4,6-triiodoresorcinol is typically achieved by reacting resorcinol with an excess of iodine in the presence of a weak base like sodium bicarbonate. scispace.com
Competitive reaction pathways for iodinated resorcinols include decomposition. Studies have shown that solutions containing mono-, di-, and triiodinated resorcinols can decompose back to resorcinol and monoiodoresorcinol over time. oup.com The iodination process can also be reversible, with iodinated resorcinols rearranging to form different isomers in acidic conditions. scispace.com This instability is a significant factor in the reactivity and handling of these compounds. oup.comnih.gov
| Reaction | Reagents | Expected Outcome | Influencing Factors |
| Further Halogenation | Br₂, Cl₂, or I₂ with Lewis Acid | Low to no reactivity at position 5 due to steric hindrance and meta-orientation. | Steric bulk of iodine atoms; electronic deactivation at the 5-position. |
| Decomposition | Aqueous solution | Reversion to less substituted iodoresorcinols and resorcinol. | Instability of the C-I bond in the activated ring system. oup.com |
| Rearrangement | Acidic conditions (e.g., HCl) | Isomerization, leading to a mixture of iodinated resorcinols. | Reversibility of the electrophilic iodination reaction. scispace.com |
Nitration is a classic electrophilic aromatic substitution that introduces a nitro (-NO₂) group onto an aromatic ring, typically using a mixture of nitric acid and sulfuric acid. makingmolecules.comlibretexts.org While direct nitration of 2,4,6-triiodoresorcinol is not well-documented, the nitration of the parent compound, resorcinol, is known to produce 2,4,6-trinitroresorcinol, also known as Styphnic Acid. wikipedia.orgsciencemadness.org
The formation of Styphnic Acid from resorcinol demonstrates the high reactivity of the resorcinol ring towards powerful electrophiles like the nitronium ion (NO₂⁺). wikipedia.org The reaction is highly exothermic and can be difficult to control. google.com In some syntheses, Styphnic Acid is considered an undesirable and explosive side product. google.com
Attempted nitration of 2,4,6-triiodoresorcinol would likely lead to ipso-substitution, where the iodine atoms are displaced by the incoming nitro groups. This is because the C-I bond is relatively weak and iodide can act as a leaving group under strong electrophilic conditions. The ultimate product of such a reaction would be expected to be Styphnic Acid.
| Derivative | Precursor | Reagents | Significance |
|---|---|---|---|
| Styphnic Acid | Resorcinol | Conc. HNO₃ / Conc. H₂SO₄ | A highly nitrated, explosive derivative. wikipedia.orggoogle.com |
| 2,4,6-Trinitroresorcinol | Resorcinol | Nitrating mixture | Systematic name for Styphnic Acid. sciencemadness.org |
Friedel-Crafts acylation and alkylation are important methods for forming carbon-carbon bonds on an aromatic ring. sigmaaldrich.comorganic-chemistry.org These reactions involve an electrophilic attack by an acylium ion or a carbocation. The resorcinol nucleus, being highly activated, readily undergoes these reactions. d-nb.info For instance, resorcinol can be C-acylated under various conditions to produce hydroxyaryl ketones. d-nb.inforesearchgate.net
However, for 2,4,6-triiodoresorcinol, the steric hindrance from the three large iodine atoms at the activated positions presents a major barrier to direct C-alkylation or C-acylation on the ring. makingmolecules.com Reaction with acylating or alkylating agents would more likely occur at the oxygen atoms of the hydroxyl groups, leading to O-acylation (ester formation) or O-alkylation (ether formation), rather than substitution on the aromatic ring itself. Intramolecular Friedel-Crafts reactions are also possible for tethered systems but are not directly applicable here. masterorganicchemistry.com
Nucleophilic Aromatic Substitution on 2,4,6-Triiodoresorcinol
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SEAr, this reaction is facilitated by strong electron-withdrawing groups. wikipedia.orgbyjus.comlibretexts.org
The most common mechanism for SNAr is the addition-elimination pathway. chemistrysteps.com This process involves two main steps:
Addition : The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orggovtpgcdatia.ac.in
Elimination : The leaving group departs, restoring the aromaticity of the ring.
For this mechanism to be effective, the aromatic ring must be electron-deficient. This is typically achieved by having potent electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. wikipedia.orglibretexts.orglibretexts.org These groups stabilize the negative charge of the Meisenheimer complex through resonance. libretexts.orgresearchgate.net Highly substituted rings can present steric challenges, potentially hindering the approach of the nucleophile to the substitution site. wikipedia.org
The feasibility of a nucleophilic aromatic substitution on 2,4,6-triiodoresorcinol is extremely low due to several unfavorable factors:
Electron-Rich Ring : The two hydroxyl groups are strong electron-donating groups, which increase the electron density of the aromatic ring, making it inherently nucleophilic and thus resistant to attack by other nucleophiles. chemistrysteps.com
Poor Leaving Group : In SNAr reactions, the reactivity of halogens as leaving groups is often the reverse of what is seen in SN1 and SN2 reactions, with the order being F > Cl > Br > I. chemistrysteps.comallen.in Iodide is therefore the poorest leaving group among the halogens in this context.
Weak Electron-Withdrawing Effect : While iodine is an electronegative element, its ability to withdraw electron density by induction is weak and is significantly overshadowed by the powerful electron-donating resonance effect of the hydroxyl groups. Strong activating groups for SNAr are typically nitro groups. sinica.edu.twmasterorganicchemistry.com
Therefore, the combination of an electron-rich aromatic system, the presence of the worst halogen leaving group, and the absence of strong stabilizing groups makes 2,4,6-triiodoresorcinol a very unreactive substrate for nucleophilic aromatic substitution.
Oxidation and Reduction Reactions of 2,4,6-Triiodoresorcinol
The reactivity of 2,4,6-triiodoresorcinol is significantly influenced by the presence of both the activating hydroxyl groups and the bulky, electron-withdrawing iodine atoms. These features make the molecule susceptible to various oxidative and reductive transformations. Oxidation generally refers to a chemical process where a substance loses electrons, resulting in an increased oxidation state, while reduction involves the gain of electrons and a decrease in oxidation state. purdue.edulibretexts.orgyoutube.com
The stability of 2,4,6-triiodoresorcinol (I3R) is a significant concern, particularly in aqueous solutions where it is known to decompose relatively quickly. nih.gov This degradation is relevant in contexts such as its presence as an intermediate or impurity in the manufacturing of the food colorant FD&C Red No. 3 (erythrosine). nih.gov
High-performance liquid chromatography (HPLC) methods have been developed to identify and quantify I3R and its degradation byproducts. nih.govresearchgate.net Studies analyzing batches of erythrosine have identified several key side reaction products and potential degradation compounds originating from I3R. nih.gov The formation of these byproducts can occur under various conditions, including the initial synthesis and subsequent purification processes. For instance, the degradation of phenolic compounds, in general, can be influenced by factors like temperature and microbial activity under anaerobic conditions, which may involve the cleavage of the aromatic ring structure. researchgate.net
Detailed analysis has led to the identification of specific byproducts, providing insight into the degradation pathways of 2,4,6-triiodoresorcinol.
Table 1: Identified Byproducts from 2,4,6-Triiodoresorcinol Reactions and Degradation
| Byproduct Name | Context of Formation | Reference |
| 2-(2',4'-dihydroxy-3',5'-diiodobenzoyl)benzoic acid | Identified as a side reaction product in the synthesis of FD&C Red No. 3, where I3R is a known intermediate. | nih.gov |
| Resorcinol | Found as an impurity, likely resulting from the deiodination of I3R or as an unreacted starting material. | nih.gov |
| Phthalic acid | Detected as a related substance in the analysis of FD&C Red No. 3. | nih.gov |
| Sodium Iodide | A common byproduct indicating the cleavage of carbon-iodine bonds during reaction or degradation. | nih.gov |
The presence of these compounds suggests that degradation can involve deiodination (leading to resorcinol), cleavage of the molecule, or reactions with other components present in the synthesis mixture.
Reductive dehalogenation is a chemical reaction that involves the removal of a halogen atom from a molecule and its replacement with a hydrogen atom. epa.gov This process is a key strategy for the detoxification of halogenated organic pollutants and a useful synthetic tool. epa.govnih.gov For 2,4,6-triiodoresorcinol, which contains three carbon-iodine bonds, selective dehalogenation presents a significant challenge.
Recent advancements have focused on developing chemoselective methods that can target specific carbon-halogen bonds in polyhalogenated systems. researchgate.net One promising strategy involves visible-light photoredox catalysis. researchgate.netorganic-chemistry.org This metal-free approach utilizes phenothiazine-based photoredox catalysts that can be tuned to achieve selective carbon-halogen bond activation. researchgate.net
Key Features of Photoredox Reductive Dehalogenation:
Chemoselectivity: By tuning the reduction potential of the photocatalyst, it is possible to achieve selective C–I bond cleavage, even in the presence of multiple halogen atoms. researchgate.net
Mild Conditions: These reactions are often carried out at room temperature under visible light irradiation, offering a less energy-intensive alternative to traditional methods. researchgate.net
Mechanism: The process typically involves the photoexcited catalyst reducing the aryl iodide to generate an aryl radical, which is then trapped to yield the dehalogenated product. researchgate.net
Microbial degradation also represents a pathway for reductive dehalogenation. Organohalide-respiring bacteria (OHRB) can use halogenated compounds as terminal electron acceptors in their respiratory chain, leading to the removal of halogens. nih.govnih.gov Studies on compounds like 2,4,6-tribromophenol (B41969) and 2,4,6-trichlorophenol (B30397) have shown that microbes can sequentially remove halogens, often starting at the ortho and para positions. nih.govnih.gov While specific studies on the microbial dehalogenation of 2,4,6-triiodoresorcinol are not detailed, the principles suggest it could be a viable, albeit slow, degradation pathway in certain environments. nih.gov
Transition Metal-Catalyzed Reactions Involving 2,4,6-Triiodoresorcinol
Transition metal catalysis has revolutionized organic synthesis, providing powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom bonds. tcichemicals.comsioc-journal.cnresearchgate.net Aryl halides are common substrates in these reactions, and the three C-I bonds in 2,4,6-triiodoresorcinol make it a potentially valuable building block for creating complex molecular architectures. researchgate.net The C-I bond is the most reactive among carbon-halogen bonds, making it particularly suitable for oxidative addition to transition metal centers, a key step in many catalytic cycles. researchgate.net
Cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are fundamental methods for C-C bond formation. csic.esmdpi.com These reactions typically involve a transition metal catalyst, most commonly palladium, that facilitates the coupling of an organometallic reagent with an organic halide. mdpi.comrsc.orgsemanticscholar.org
For a polyhalogenated substrate like 2,4,6-triiodoresorcinol, achieving selective coupling at one or more positions is a primary synthetic goal. Research has demonstrated that chemoselective C-C cross-coupling is possible using photoredox catalysis. researchgate.net This approach allows for the selective activation of C-I bonds for coupling reactions with various partners. The diverse reactivity of the aryl iodide intermediates generated allows for the formation of C-C and C-heteroatom bonds. researchgate.net
Table 2: Potential Transition Metal-Catalyzed Cross-Coupling Reactions
| Reaction Type | Catalyst System (Example) | Reactant Partner (Example) | Bond Formed | Potential Application for 2,4,6-Triiodoresorcinol | References |
| Suzuki Coupling | Pd(PPh₃)₄ / Base | Arylboronic acid | C(sp²)-C(sp²) | Stepwise functionalization of the resorcinol core to build biaryl structures. | mdpi.com |
| Heck Coupling | Pd(OAc)₂ / Base | Alkene | C(sp²)-C(sp²) | Introduction of vinyl groups onto the aromatic ring. | mdpi.com |
| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI / Base | Terminal alkyne | C(sp²)-C(sp) | Attachment of alkynyl moieties, useful for creating extended π-systems or further functionalization. | mdpi.com |
| Organocopper Coupling | Palladium / Organocopper reagent | Various electrophiles | C-C | Potentially effective for coupling at the sterically hindered positions of the tri-iodinated ring. | rsc.orgsemanticscholar.org |
The ability to perform these couplings selectively opens the door to synthesizing a wide range of derivatives from 2,4,6-triiodoresorcinol, where the degree of substitution can be controlled by tuning the reaction conditions and catalyst system.
Beyond simple reductive dehalogenation (replacement with hydrogen), transition metal catalysis allows for the replacement of iodine atoms with a wide variety of other functional groups. researchgate.netbeilstein-journals.org This catalytic functionalization is a powerful tool for molecular engineering.
Dual-catalytic systems, which merge two different catalytic cycles, are an emerging strategy for the functionalization of otherwise unreactive sites. chemrxiv.org While often focused on C-H activation, the principles can be applied to C-I bond functionalization. For 2,4,6-triiodoresorcinol, a transition metal catalyst could facilitate the oxidative addition of a C-I bond, followed by a coupling reaction with a nucleophile to introduce a new functional group. beilstein-journals.org
Visible-light photoredox catalysis again provides a versatile platform for both catalytic dehalogenation and broader functionalization. researchgate.net The same catalysts used for reductive dehalogenation can be employed in coupling reactions, demonstrating a dual reactivity pattern. The aryl radical intermediate formed after C-I bond cleavage can be trapped by various reagents, leading to new C-C or C-heteroatom bonds. researchgate.net This allows for a range of transformations under mild, metal-free conditions, providing a green alternative to many traditional transition metal-based syntheses. researchgate.net
Compound Index
Advanced Spectroscopic and Structural Characterization of 2,4,6 Triiodoresorcinol and Its Derivatives
X-ray Crystallography for Molecular and Supramolecular Structures
X-ray crystallography is an indispensable tool for the definitive determination of the atomic and molecular structure of a crystalline solid. In the case of 2,4,6-Triiodoresorcinol, it reveals crucial details about its polymorphic forms and the non-covalent interactions that govern its crystal packing.
Single crystal X-ray diffraction has been instrumental in identifying and characterizing different crystalline forms, or polymorphs, of 2,4,6-Triiodoresorcinol (TIR). Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. ub.edu These different forms can exhibit distinct physical properties. ub.edu
Research has shown that 2,4,6-Triiodoresorcinol crystallizes into at least two polymorphs: an orthorhombic form (TIR-O) and a monoclinic form (TIR-M). rsc.org The formation of these polymorphs is primarily mediated by intermolecular halogen-halogen (I···I) interactions. rsc.org The monoclinic form also features tandem O–H···O hydrogen bonds, which contribute to its structural arrangement. rsc.org
The orthorhombic polymorph (TIR-O) is isostructural with the orthorhombic form of 2,4,6-triiodophloroglucinol (TIG-O) and similar to the crystal structure of 1,3,5-triiodobenzene. rsc.org The monoclinic polymorph (TIR-M) is isostructural with the monoclinic form of TIG and shows similarities to the structure of 1,3,5-trifluoro-2,4,6-triiodobenzene. rsc.org
| Polymorph | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
| TIR-O | Orthorhombic | P2₁2₁2₁ | Inter-halogen I···I interactions | rsc.org |
| TIR-M | Monoclinic | P2₁/n | Inter-halogen I···I interactions, O–H···O hydrogen bonds | rsc.orglookchem.com |
This table summarizes the crystallographic data for the known polymorphs of 2,4,6-Triiodoresorcinol.
The existence of these polymorphs highlights the complex interplay of intermolecular forces in the crystal engineering of halogenated organic molecules. rsc.orgacs.org
Powder X-ray diffraction (PXRD) is a primary and routine analytical technique for the identification and characterization of different solid forms of a pharmaceutical or chemical compound. ucmerced.eduamericanpharmaceuticalreview.com Since each crystalline form of a substance has a unique crystal lattice, it will produce a distinct diffraction pattern, which serves as a "fingerprint" for that specific polymorph. americanpharmaceuticalreview.commdpi.com
For 2,4,6-Triiodoresorcinol, PXRD is used to differentiate between the orthorhombic (TIR-O) and monoclinic (TIR-M) forms. By comparing the experimental powder pattern of a sample to reference patterns calculated from single-crystal X-ray data, one can unambiguously identify the polymorphic form present. americanpharmaceuticalreview.com This is crucial during screening studies where various crystallization conditions are explored to discover new forms. americanpharmaceuticalreview.com Furthermore, PXRD is essential for studying phase transitions between polymorphs, which can be induced by changes in temperature, pressure, or upon grinding. The technique can monitor the conversion of one form to another by tracking the changes in the diffraction pattern over time or under specific conditions. icdd.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of compounds in solution and in the solid state.
¹H NMR Spectroscopy: The ¹H NMR (Proton NMR) spectrum of 2,4,6-Triiodoresorcinol is relatively simple due to the molecule's symmetry. It typically exhibits a single resonance for the aromatic proton at the 5-position and signals for the two hydroxyl protons. In one synthesis, the ¹H NMR spectral data were reported to be consistent with the desired 2,4,6-Triiodoresorcinol structure. epo.org Another study involving the iodination of resorcinol (B1680541) identified a singlet at δ 6.13 ppm in CDCl₃ for the aromatic proton of 2,4,6-Triiodoresorcinol. scispace.com
¹²⁹I NMR Spectroscopy: Iodine has one NMR-active nucleus, ¹²⁷I (spin 5/2), not ¹²⁹I. However, ¹²⁷I NMR spectroscopy is of limited use for the structural characterization of organic molecules like 2,4,6-Triiodoresorcinol. huji.ac.il This is because the ¹²⁷I nucleus is a quadrupolar nucleus, which leads to very efficient relaxation and consequently extremely broad NMR signals, often several megahertz wide. huji.ac.il Such broad signals are typically impossible to resolve with standard high-resolution NMR spectrometers, making it impractical for detailed structural elucidation of small molecules. huji.ac.il
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Notes | Reference |
| ¹H (aromatic) | ~6.13 | Singlet | Signal corresponds to the proton at the C5 position. | scispace.com |
| ¹³C | Predicted values vary | - | Four signals expected due to molecular symmetry. | caspre.ca |
| ¹²⁷I | - | - | Not practically observable for structural elucidation due to the quadrupolar nature of the nucleus, resulting in extremely broad lines. | huji.ac.il |
This table provides a summary of the expected NMR spectroscopic data for 2,4,6-Triiodoresorcinol.
Solid-State NMR (ssNMR) is a powerful, non-destructive technique for characterizing the structure and dynamics of materials in their solid phase. bruker.commst.edu It is particularly valuable for studying polymorphism because it can distinguish between different crystal forms that may be indistinguishable by other methods. nih.gov
Since polymorphs have different arrangements of molecules in the crystal lattice, the local chemical environments of the nuclei (e.g., ¹³C, ¹H) will differ. nih.gov These differences in local environment are reflected in the ssNMR spectrum, leading to distinct chemical shifts and cross-polarization dynamics for each polymorphic form. Techniques like Cross-Polarization Magic Angle Spinning (CPMAS) are employed to obtain high-resolution spectra of solid samples. bruker.com By using ssNMR, one can confirm the presence of a specific polymorph or identify mixtures of polymorphs in a bulk sample, providing complementary information to that obtained from PXRD. mdpi.com
Mass Spectrometry for Molecular Identification and Fragmentation Pathways
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.
For 2,4,6-Triiodoresorcinol (C₆H₃I₃O₂), the calculated molecular weight is approximately 487.8 g/mol . nih.gov In a mass spectrum, the molecular ion peak (M⁺˙) would be expected at an m/z value corresponding to this mass.
The fragmentation of 2,4,6-Triiodoresorcinol under electron ionization would likely proceed through several characteristic pathways common to halogenated aromatic compounds and phenols. wpmucdn.comlibretexts.org Key fragmentation pathways would include:
Loss of Iodine: Sequential loss of the three iodine atoms (I•, atomic weight ~127) is a probable and significant fragmentation route. This would lead to prominent peaks at [M-I]⁺, [M-2I]⁺, and [M-3I]⁺.
Loss of CO: Following the initial loss of iodine, the resulting phenolic structures can undergo cleavage of the aromatic ring, often involving the loss of a neutral carbon monoxide (CO) molecule.
Cleavage of the Ring: The aromatic ring itself can fragment into smaller charged species.
Analyzing these fragmentation patterns helps to confirm the identity and structure of the molecule by piecing together the masses of the lost neutral fragments and the resulting ions. libretexts.org
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy is instrumental in identifying the functional groups and elucidating the structural nuances of 2,4,6-Triiodoresorcinol. The analysis of its Infrared (IR) and Raman spectra allows for the characterization of its key vibrational modes.
The vibrational spectrum of 2,4,6-Triiodoresorcinol is dominated by the modes of the resorcinol backbone and the heavy iodine substituents. The hydroxyl (-OH) groups give rise to characteristic stretching and bending vibrations. The O-H stretching vibrations are particularly sensitive to hydrogen bonding. In the solid state or in concentrated solutions, extensive intermolecular hydrogen bonding is expected, leading to a broad and red-shifted O-H stretching band in the IR spectrum, typically in the 3200-3500 cm⁻¹ region. In contrast, in a dilute solution of a non-polar solvent, a sharper "free" O-H stretching band would be observed at higher frequencies, generally between 3500 and 3700 cm⁻¹.
The aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹. The aromatic ring itself exhibits a series of characteristic C=C stretching vibrations in the 1400-1600 cm⁻¹ range. The substitution pattern on the benzene (B151609) ring influences the number and position of these bands.
The C-O stretching vibrations of the phenolic hydroxyl groups are anticipated in the 1200-1300 cm⁻¹ region. The in-plane and out-of-plane O-H bending vibrations are also key spectral features, expected around 1300-1400 cm⁻¹ and 400-700 cm⁻¹, respectively.
A significant feature in the vibrational spectrum of 2,4,6-Triiodoresorcinol will be the C-I stretching vibrations. Due to the high mass of the iodine atom, these vibrations are expected at low frequencies, typically in the 400-600 cm⁻¹ range. These modes are often weak in the IR spectrum but can be more intense in the Raman spectrum.
Computational studies on similar molecules, such as 4,6-dihaloresorcinols, have shown that intramolecular hydrogen bonding between the hydroxyl protons and the adjacent halogen atoms can significantly influence the vibrational frequencies of the O-H groups. researchgate.netresearchgate.net For 2,4,6-triiodoresorcinol, similar intramolecular interactions are plausible and would affect the conformational preferences and the vibrational spectrum.
A theoretical assignment of the principal vibrational modes of 2,4,6-Triiodoresorcinol is presented in the table below. The exact experimental frequencies may vary depending on the physical state of the sample and the extent of intermolecular interactions.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy |
| O-H Stretching (Intermolecular H-bonded) | 3200-3500 | IR (Broad), Raman (Weak) |
| O-H Stretching (Free) | 3500-3700 | IR (Sharp), Raman (Weak) |
| Aromatic C-H Stretching | 3000-3100 | IR (Weak), Raman (Strong) |
| Aromatic C=C Stretching | 1400-1600 | IR (Medium-Strong), Raman (Strong) |
| O-H In-plane Bending | 1300-1400 | IR (Medium), Raman (Weak) |
| C-O Stretching | 1200-1300 | IR (Strong), Raman (Medium) |
| O-H Out-of-plane Bending | 400-700 | IR (Broad, Medium) |
| C-I Stretching | 400-600 | IR (Weak), Raman (Strong) |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin-Labeled Derivatives
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. mdpi.com While 2,4,6-Triiodoresorcinol itself is a diamagnetic molecule and therefore EPR-silent, its spin-labeled derivatives can be synthesized and studied by EPR to provide valuable information about their local environment and dynamics. bruker.com
A common strategy for spin-labeling phenols involves the attachment of a stable nitroxide radical, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), to the molecule. st-andrews.ac.uk For 2,4,6-Triiodoresorcinol, a spin-labeled derivative could be synthesized by, for example, etherification of one of the phenolic hydroxyl groups with a TEMPO derivative bearing a reactive functional group. The synthesis of nitroxide spin labels with various functionalities for attachment to target molecules is a well-established field. rsc.orgthieme-connect.com
The EPR spectrum of a spin-labeled 2,4,6-Triiodoresorcinol derivative would be characterized by a three-line pattern due to the hyperfine coupling of the unpaired electron with the ¹⁴N nucleus (I=1) of the nitroxide. nih.gov The shape and width of these lines are highly sensitive to the rotational mobility of the spin label. nih.gov
If the spin-labeled derivative is in a low-viscosity solution, rapid tumbling of the molecule would average out the anisotropic interactions, resulting in three sharp and narrow EPR lines. The rotational correlation time, which is a measure of the rotational mobility, can be determined from the lineshape.
In a more rigid environment, such as in a frozen solution or when bound to a larger molecular assembly, the rotational motion of the spin label is restricted. This leads to a broadening of the EPR spectrum, and the lineshape becomes dependent on the orientation of the molecule with respect to the external magnetic field. Analysis of these powder-pattern spectra can provide detailed information about the orientation and dynamics of the spin-labeled molecule.
Applications and Potential Research Directions of 2,4,6 Triiodoresorcinol
Material Science Applications
The unique electronic and structural characteristics of 2,4,6-triiodoresorcinol make it a compelling candidate for the development of novel materials with tailored properties.
Exploration in Metal-Organic Frameworks (MOFs) as Ligands or Components
Metal-Organic Frameworks (MOFs) are highly porous, crystalline materials constructed from metal ions or clusters linked together by organic molecules, known as ligands. nih.govnih.govyoutube.com The choice of ligand is critical as it dictates the MOF's structure and functional properties, such as gas storage, separation, and catalysis. nih.govyoutube.com
While a vast array of organic ligands, particularly those containing carboxylate or nitrogen-heterocyclic groups, have been used to synthesize thousands of different MOFs, the use of 2,4,6-triiodoresorcinol as a primary ligand is not yet widely documented in mainstream literature. nih.govrsc.org However, its structure presents significant potential for this application. The two hydroxyl groups on the resorcinol (B1680541) backbone could coordinate with metal centers, while the three iodine atoms could engage in secondary interactions, such as halogen bonding. These interactions could play a crucial role in directing the framework's topology and influencing the chemical environment within the pores. The incorporation of such heavily halogenated ligands is a promising, albeit underexplored, strategy for creating MOFs with unique host-guest interaction capabilities or enhanced stability. The development of MOFs often involves synthesizing or selecting ligands with specific functionalities to achieve desired properties. nih.gov
Integration into Supramolecular Assemblies with Designed Functions
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. 2,4,6-Triiodoresorcinol has been shown to form interesting supramolecular structures driven by a combination of hydrogen and halogen bonds. researchgate.net
Halogen bonding is a highly directional interaction between an electron-deficient region on a halogen atom (the σ-hole) and a Lewis base, such as a nitrogen or oxygen atom, or even the electron-rich belt of another halogen. d-nb.infonih.gov In the case of 2,4,6-triiodoresorcinol, the iodine atoms act as potent halogen bond donors.
Research has demonstrated that 2,4,6-triiodoresorcinol (TIR) can crystallize into different solid-state forms, or polymorphs, mediated by these interactions. One study found that TIR, along with the related compound triiodophloroglucinol (TIG), crystallizes into both orthorhombic and monoclinic polymorphs where inter-halogen I···I interactions are a key directing force. acs.org The ability to control the self-assembly into different crystalline architectures is a fundamental aspect of crystal engineering, which aims to design materials with specific functions, such as serving as organic zeolites for guest inclusion. acs.org The interplay between hydrogen bonding from the hydroxyl groups and halogen bonding from the iodine atoms makes 2,4,6-triiodoresorcinol a versatile building block for creating complex, functional supramolecular networks. researchgate.net
Reported Polymorphs of 2,4,6-Triiodoresorcinol (TIR)
| Polymorph Name | Crystal System | Space Group | Key Mediating Interactions | Reference |
|---|---|---|---|---|
| TIR-O | Orthorhombic | P212121 | Inter-halogen I···I interactions, Hydrogen bonds | acs.org |
| TIR-M | Monoclinic | P21/n | Inter-halogen I···I interactions, Hydrogen bonds | acs.org |
Development of Organic Electronic Materials with Tailored Electronic Properties
Organic electronic materials, built from carbon-based molecules and polymers, are foundational to technologies like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netresearchgate.net The performance of these materials is intrinsically linked to their molecular structure, which governs their electronic properties, such as conductivity and energy levels (HOMO/LUMO). nih.gov
The development of new organic semiconductors often focuses on designing molecules with extended π-conjugated systems. researchgate.netlbl.gov While 2,4,6-triiodoresorcinol itself is a small molecule, it possesses features that make it a valuable building block for larger, electronically active systems. The introduction of heavy halogen atoms like iodine into a π-conjugated system is a known strategy for tuning a molecule's electronic properties. The high polarizability of iodine can influence intermolecular interactions and facilitate charge transport. Although direct applications of 2,4,6-triiodoresorcinol in electronic devices are not yet prominent, its potential as a precursor or a component in the synthesis of more complex organic semiconductors remains an active area for research exploration.
Biological and Pharmaceutical Research
Beyond material science, the unique chemical nature of 2,4,6-triiodoresorcinol has prompted investigations into its biological activity.
Molecular Docking Studies with Biological Targets
Molecular docking is a computational technique that predicts how a small molecule (a ligand) binds to a macromolecular target, typically a protein or enzyme. europeanreview.orgopenaccessjournals.com This method is instrumental in drug discovery for screening potential drug candidates and understanding their binding modes at an atomic level. openaccessjournals.comd-nb.info By calculating the binding affinity and analyzing interactions like hydrogen bonds, hydrophobic contacts, and halogen bonds, researchers can identify promising inhibitors for specific biological targets. mdpi.com
While molecular docking is a widely used approach to study a vast range of molecules, from flavonoids to complex synthetic compounds, europeanreview.orgnih.govmdpi.commdpi.com specific, published molecular docking studies focusing explicitly on 2,4,6-triiodoresorcinol (Riodoxol) are not extensively found in the surveyed literature. However, given its known biological activities, it is a prime candidate for such in silico studies to elucidate its interactions with potential enzyme targets, such as those involved in microbial metabolic pathways.
Investigations into Molecular Mechanisms of Action
Understanding the molecular mechanism of action—how a compound exerts its effect at a cellular or molecular level—is crucial for pharmaceutical research. pioneerpublisher.comnih.gov For 2,4,6-triiodoresorcinol, which is known to be an iodinated derivative of resorcinol with antiseptic properties, research points towards its interaction with enzymes as a likely mechanism. chemicalbook.com
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. wikipedia.orgbgc.ac.in This inhibition can be reversible or irreversible and can occur through various modes, including competitive (where the inhibitor binds to the active site) and non-competitive (where it binds to an allosteric site). wikipedia.orgsci-hub.se The antimicrobial action of iodine-containing compounds is often attributed to their ability to precipitate proteins and oxidize essential enzymes, thereby disrupting critical cellular functions. nih.govresearchgate.net
The parent compound, resorcinol, is known to interfere with thyroid peroxidase, an enzyme involved in thyroid hormone synthesis, by inhibiting the iodination of tyrosine. drugbank.com It is plausible that 2,4,6-triiodoresorcinol, by its very nature, could interfere with similar enzymatic processes in microbial targets. The three iodine atoms could form strong halogen bonds with amino acid residues in an enzyme's active site, leading to potent inhibition and accounting for its observed antimicrobial and antifungal effects. chemicalbook.comnih.gov
Derivatization for Enhanced Biological Interaction (e.g., enzyme inhibition, antiviral activity)
The core structure of 2,4,6-triiodoresorcinol, a resorcinol derivative, provides a scaffold for the synthesis of new compounds with potential biological activities. chemicalbook.comlookchem.com The introduction of iodine atoms is known to enhance antimicrobial and antifungal properties. cymitquimica.com Derivatization of this and similar phenolic compounds can lead to molecules with specific biological interactions, including enzyme inhibition and antiviral effects.
Research into the derivatization of various phenolic and heterocyclic structures has shown that modification can significantly impact biological activity. For instance, the synthesis of 2,4,6-trisubstituted 1,3,5-triazine (B166579) derivatives has yielded compounds with significant antiviral activity against herpes simplex virus type 1 (HSV-1). nih.gov Similarly, studies on triazole derivatives have demonstrated their potential as antiviral agents against a range of viruses, including HIV, SARS, and hepatitis B and C. nih.gov The modification of quinoline (B57606) alkaloids has also been shown to improve anti-influenza virus activity. frontiersin.org
While direct studies on the derivatization of 2,4,6-triiodoresorcinol for enzyme inhibition or specific antiviral applications are not extensively detailed in the provided results, the principle of using a core structure to develop more potent biological agents is well-established. For example, this compound, which is 2,4,6-triiodoresorcinol, has been identified as an antiviral agent that affects the reproduction and maturation of viruses. cymitquimica.com However, one study indicated that this compound did not inhibit the synthesis of viral RNA and proteins of the influenza virus.
The following table summarizes the biological activities of some derivative compounds based on related structures:
| Compound Class | Parent Structure/Core | Biological Activity | Example Derivative | Key Findings |
| Triazines | 1,3,5-triazine | Antiviral (HSV-1) | C3-symmetrical trialkoxy-TAZ derivative 4bbb | Showed a high selectivity index. nih.gov |
| Triazoles | Triazole | Antiviral (various) | Various | Effective against HIV, SARS, Hepatitis B & C. nih.gov |
| Quinoline Alkaloids | Quinoline | Antiviral (Influenza) | Derivative with m-bromobenzamide | Improved anti-influenza activity. frontiersin.org |
Environmental Chemistry Research
Formation of Iodinated Coagulation Byproducts in Water Treatment
Iodinated disinfection byproducts (I-DBPs) are a significant concern in drinking water due to their higher cytotoxic and genotoxic properties compared to their chlorinated and brominated counterparts. acs.orgnih.gov The formation of these byproducts can occur during water treatment processes.
Recent studies have shown that the use of ferric chloride (FeCl₃) as a coagulant in water containing iodide and organic precursors like resorcinol can lead to the formation of iodinated coagulation byproducts (I-CBPs). acs.orgnih.gov This process involves the oxidation of iodide by ferric ions, which generates reactive iodine species that can then react with organic compounds present in the water. nih.govresearchgate.net
The following table outlines the key factors in the formation of I-CBPs:
| Factor | Role in I-CBP Formation | Reference |
| Iodide (I⁻) | Precursor for reactive iodine species. | acs.orgnih.gov |
| Resorcinol | Organic precursor that becomes iodinated. | acs.orgnih.gov |
| Ferric Chloride (FeCl₃) | Coagulant that oxidizes iodide to reactive iodine. | acs.orgnih.gov |
Environmental Fate and Transformation Pathways of Iodinated Phenolics
The environmental fate of iodinated phenolic compounds is influenced by various transformation pathways. In the presence of peroxydisulfate (B1198043) (PDS) and carbon nanotubes (CNT), iodide can be oxidized to hypoiodous acid (HOI). nih.gov This reactive iodine species readily reacts with phenolic compounds, leading to their transformation and the formation of iodinated aromatic products. nih.gov The formation pathways likely involve the substitution of HOI on the aromatic ring and the subsequent coupling of generated iodinated phenoxyl radicals. nih.gov
Electrochemical reduction is another transformation pathway for iodinated compounds. eeer.org This process can lead to the deiodination of the parent compounds, forming various intermediates and ultimately, deiodinated products. eeer.org
Biodegradation and Biotransformation Studies
The biodegradation and biotransformation of iodinated compounds are crucial for understanding their persistence and impact in the environment. Studies on iodinated X-ray contrast media have shown that biotransformation occurs primarily at the side chains, while the iodinated benzene (B151609) ring tends to remain intact. acs.org
Periphyton, a mixture of microorganisms attached to submerged surfaces in aquatic environments, can facilitate the transformation of trace organic compounds, including iodinated contrast media. frontiersin.org The metabolic activities within periphyton, including both photosynthesis and respiration, create diverse redox conditions that can promote the breakdown of these persistent compounds. frontiersin.org
Microbial degradation is a major pathway for the breakdown of some organic pollutants in soil. For example, the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) is primarily degraded by microbes, which involves the removal of the acetic acid side chain followed by ring cleavage. juniperpublishers.com
Analytical Methods for Detection and Quantification in Environmental Matrices
Accurate detection and quantification of 2,4,6-triiodoresorcinol and other iodinated phenolics in environmental samples are essential for monitoring their presence and understanding their fate. High-performance liquid chromatography (HPLC) is a commonly used technique for this purpose. nih.govresearchgate.net
An HPLC method has been developed for the quantitative determination of 2,4,6-triiodoresorcinol and other related compounds. nih.gov Due to the instability of 2,4,6-triiodoresorcinol in aqueous solutions, samples are typically dissolved in methanol (B129727) for analysis. nih.gov
For the analysis of various phenolic compounds in water, several methods are available, often involving a distillation step followed by colorimetric reaction and measurement. nemi.govepa.gov For trace-level analysis of iodinated phenols, methods like solid-phase microextraction combined with gas chromatography-inductively coupled plasma-mass spectrometry (GC-ICP-MS) can be employed, allowing for detection at parts-per-trillion levels. dntb.gov.ua
The following table summarizes some analytical techniques used for iodinated and phenolic compounds:
| Analytical Technique | Target Analytes | Key Features | Reference |
| HPLC | 2,4,6-Triiodoresorcinol, related intermediates | Rapid analysis cycle; requires non-aqueous solvent for unstable compounds. | nih.govresearchgate.net |
| GC-ICP-MS | Iodinated phenol (B47542) species | High sensitivity, suitable for trace-level detection. | dntb.gov.ua |
| Semi-automated Colorimetry | Total recoverable phenolics | Based on distillation and colorimetric reaction. | nemi.govepa.gov |
| LC-MS/MS | Trace and micro phenolic compounds | Simultaneous quantification of multiple compounds. | nih.gov |
Advanced Chemical Reagents and Catalysis
2,4,6-Triiodoresorcinol serves as a reagent in analytical chemistry and as a starting material in certain industrial processes, such as the manufacturing of dyes. cymitquimica.com Its high iodine content contributes to its unique chemical properties. cymitquimica.com
In the broader context of phenolic chemistry, hypervalent iodine reagents are utilized for the oxidation of phenols. wikipedia.org These reactions can lead to the formation of quinones or iodonium (B1229267) ylides, depending on the structure of the phenol. wikipedia.org The mechanism of these oxidations typically involves the formation of an aryloxyiodonium(III) intermediate. wikipedia.orgrsc.org
The iodination of phenols is a classic organic reaction, and the mechanism can vary depending on the reaction conditions. osu.edu It has been proposed that different iodine species, such as molecular iodine (I₂), hypoiodous acid (HOI), or the iodonium ion (I⁺), can be the active iodinating agent. osu.edu The reactivity is also influenced by the pH of the solution, which affects the speciation of both the phenol (phenolate ion vs. undissociated molecule) and the iodine. osu.edu
Role in Organic Synthesis as an Iodinating Agent
2,4,6-Triiodoresorcinol is a product of the exhaustive iodination of resorcinol, indicating a high reactivity of the resorcinol ring towards electrophilic substitution. The presence of three iodine atoms on the aromatic ring, activated by two hydroxyl groups, suggests that 2,4,6-triiodoresorcinol can act as an effective iodine-donating agent in various chemical reactions.
The synthesis of iodinated aromatic compounds is of significant interest in organic chemistry due to the utility of the carbon-iodine bond in forming new carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions. The controlled iodination of resorcinol can yield a mixture of products, including mono-, di-, and tri-iodinated derivatives. The formation of 2,4,6-triiodoresorcinol itself is a testament to the powerful iodinating conditions that can be employed.
While specific studies detailing the use of 2,4,6-triiodoresorcinol as a standalone iodinating reagent are not prevalent in the reviewed literature, its formation highlights the potential for developing potent iodinating systems. For instance, the reaction of resorcinol with iodine monochloride (ICl) can lead to 4,6-diiodoresorcinol, and careful control of stoichiometry is necessary to prevent the formation of the tri-iodinated product. This implies that under forcing conditions, the complete iodination to 2,4,6-triiodoresorcinol can be achieved, and this product could, in turn, serve as a source of electrophilic iodine.
The table below summarizes the iodination products of resorcinol under different conditions, illustrating the pathway to obtaining 2,4,6-triiodoresorcinol.
| Iodinating Agent | Major Product(s) | Minor Product(s) | Reference |
| ICl (controlled stoichiometry) | 4,6-diiodoresorcinol | - | |
| KIO₃/KI/HCl | 2,4-diiodoresorcinol | 2,4,6-triiodoresorcinol | stackexchange.com |
Interactive Data Table: Iodination Products of Resorcinol
Users can filter the table by iodinating agent to see the resulting products.
Further research could explore the utility of 2,4,6-triiodoresorcinol as a recyclable or solid-phase iodinating agent, potentially offering advantages in terms of handling and purification compared to traditional iodinating reagents.
Catalytic Applications of 2,4,6-Triiodoresorcinol Derivatives (e.g., in asymmetric catalysis)
A comprehensive review of the scientific literature did not yield specific examples of the catalytic applications of 2,4,6-triiodoresorcinol derivatives, particularly in the field of asymmetric catalysis. Asymmetric catalysis is a critical area of research focused on the synthesis of chiral molecules, which are of paramount importance in the pharmaceutical and fine chemical industries.
While there is extensive research on the development of chiral catalysts for a myriad of organic transformations, derivatives of 2,4,6-triiodoresorcinol have not been reported as ligands or catalysts in this context. The potential for creating chiral derivatives of 2,4,6-triiodoresorcinol, for instance, by functionalizing the hydroxyl groups with chiral auxiliaries, remains an unexplored area of research. Such derivatives could potentially be investigated for their ability to coordinate with metal centers and induce chirality in catalytic reactions.
The absence of research in this area presents a potential opportunity for future investigations. The synthesis of novel chiral ligands derived from the rigid and sterically defined scaffold of 2,4,6-triiodoresorcinol could lead to the development of new catalytic systems with unique reactivity and selectivity. Future research could focus on:
The synthesis of chiral ethers and esters of 2,4,6-triiodoresorcinol.
The preparation of metal complexes involving these chiral derivatives.
The evaluation of these new complexes in various asymmetric catalytic reactions, such as reductions, oxidations, and carbon-carbon bond-forming reactions.
Q & A
Q. What safety protocols are critical when handling 2,4,6-Triiodoresorcinol in rodent toxicity studies?
- Methodology : Implement PPE (gloves, goggles) and fume hoods to mitigate risks of skin/eye irritation (GHS Category 2). Dose-response studies should follow OECD guidelines, with acute toxicity data (e.g., LD₅₀) informing exposure limits . Include negative controls to distinguish compound-specific effects from solvent toxicity .
Q. How should researchers validate purity for batch-to-batch reproducibility in pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
